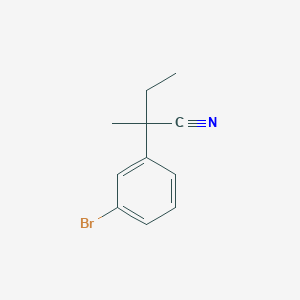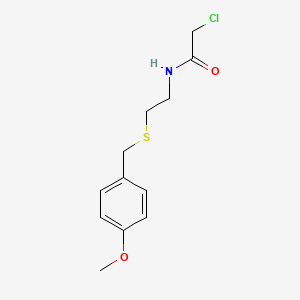
N-(2-(4-METHOXYBENZYL)-THIOETHYL)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-METHOXYBENZYL)-THIOETHYL) is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a methoxy-benzylsulfanyl group attached to an ethyl chain, which is further connected to a 2-chloroacetamide moiety. The combination of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-METHOXYBENZYL)-THIOETHYL) typically involves the reaction of 4-methoxybenzyl mercaptan with ethyl 2-chloroacetate under basic conditions to form the intermediate ethyl 2-(4-methoxybenzylsulfanyl)acetate. This intermediate is then subjected to amidation with ammonia or an amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reactions .
Industrial Production Methods
Industrial production of N-(2-(4-METHOXYBENZYL)-THIOETHYL) may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(4-METHOXYBENZYL)-THIOETHYL) undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux, and solvents such as dichloromethane, ethanol, or water.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, substituted amides, thioethers, and ethers, depending on the specific reaction and reagents used .
Aplicaciones Científicas De Investigación
N-(2-(4-METHOXYBENZYL)-THIOETHYL) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of N-(2-(4-METHOXYBENZYL)-THIOETHYL) involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or disruption of protein function. Additionally, the chloroacetamide moiety can undergo nucleophilic substitution reactions with cellular nucleophiles, resulting in the modification of biomolecules and alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(2-(4-METHOXYBENZYL)-THIOETHYL) include:
- 3-(4-Methoxy-benzylsulfanyl)-4H-(1,2,4)triazole
- 2-(4-Methoxy-benzylsulfanyl)-ethylamine hydrochloride
- 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid
Uniqueness
N-(2-(4-METHOXYBENZYL)-THIOETHYL) is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C12H16ClNO2S |
|---|---|
Peso molecular |
273.78 g/mol |
Nombre IUPAC |
2-chloro-N-[2-[(4-methoxyphenyl)methylsulfanyl]ethyl]acetamide |
InChI |
InChI=1S/C12H16ClNO2S/c1-16-11-4-2-10(3-5-11)9-17-7-6-14-12(15)8-13/h2-5H,6-9H2,1H3,(H,14,15) |
Clave InChI |
DUJUHQMLNQXRLM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CSCCNC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-nitropyridine](/img/structure/B8663150.png)
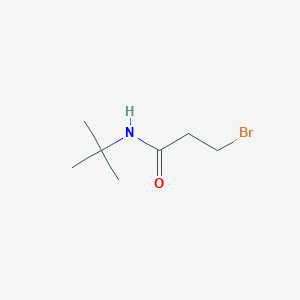

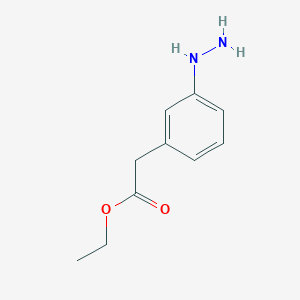
![5-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)pyridin-2-amine](/img/structure/B8663187.png)
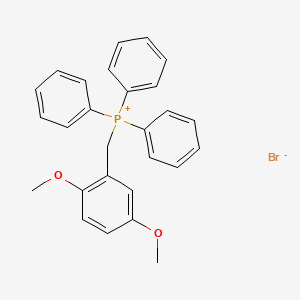
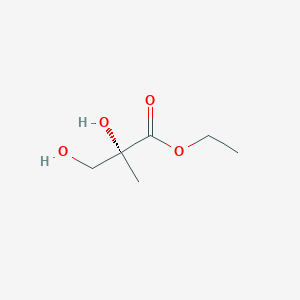
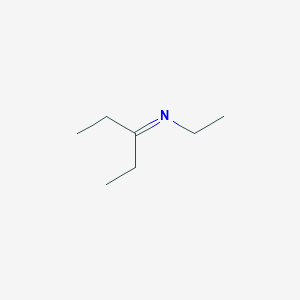
![1-Hydroxy-1-[1-[4-(1-phenylethoxy)phenyl]ethyl]urea](/img/structure/B8663211.png)
![n-[4-(2-Cyclopentylethoxy)benzoyl]glycine](/img/structure/B8663219.png)
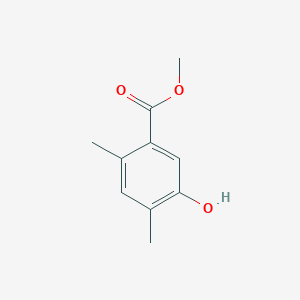
![Benzaldehyde, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B8663236.png)
![3-Bromo-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B8663252.png)
